molecular formula C10H10N4O2 B232435 3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

Cat. No. B232435
M. Wt: 218.21 g/mol
InChI Key: RFELMQOEUOKELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a pyrazole derivative and is commonly referred to as MNPA. MNPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

MNPA has been studied extensively for its potential applications in various fields of science. In medicinal chemistry, MNPA has been shown to exhibit potent anti-inflammatory and analgesic properties. MNPA has also been studied for its potential use as an anticancer agent. In material science, MNPA has been used as a precursor for the synthesis of various organic materials, including conducting polymers and metal-organic frameworks. In organic synthesis, MNPA has been used as a versatile building block for the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of MNPA is not fully understood. However, it has been proposed that MNPA exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. MNPA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
MNPA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. MNPA has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. In addition, MNPA has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNPA in lab experiments is its versatility. MNPA can be used as a building block for the synthesis of various heterocyclic compounds, making it a valuable tool for organic synthesis. In addition, MNPA has been shown to exhibit good pharmacokinetic properties, making it a potential candidate for drug development. However, one of the limitations of using MNPA in lab experiments is its high cost. MNPA is a relatively expensive compound, which may limit its use in some research projects.

Future Directions

There are several future directions for the study of MNPA. One potential direction is the development of MNPA-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the use of MNPA as a building block for the synthesis of new organic materials with unique properties. Finally, the study of the mechanism of action of MNPA could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine is a versatile compound that has gained significant interest in scientific research due to its unique properties. MNPA has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, material science, and organic synthesis. MNPA exhibits potent anti-inflammatory and analgesic effects and has been shown to induce apoptosis in cancer cells. MNPA is a valuable tool for organic synthesis, but its high cost may limit its use in some research projects. There are several future directions for the study of MNPA, including the development of MNPA-based drugs and the synthesis of new organic materials.

Synthesis Methods

The synthesis of MNPA is a multistep process that involves the reaction of 3-methyl-4-nitro-1-phenyl-1H-pyrazole with various reagents. The most commonly used method for synthesizing MNPA is the reaction of 3-methyl-4-nitro-1-phenyl-1H-pyrazole with hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of MNPA in high yields and purity.

properties

IUPAC Name

5-methyl-4-nitro-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-9(14(15)16)10(11)13(12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFELMQOEUOKELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine

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